molecular formula C7H13NO2 B7902228 4-Methylpiperidine-3-carboxylic acid CAS No. 116140-15-9

4-Methylpiperidine-3-carboxylic acid

Cat. No. B7902228
CAS RN: 116140-15-9
M. Wt: 143.18 g/mol
InChI Key: WKOFYEXTIWYYNM-UHFFFAOYSA-N
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Description

4-Methylpiperidine-3-carboxylic acid is a chemical compound with the molecular formula C7H13NO2 . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms .


Synthesis Analysis

The synthesis of piperidine derivatives, including 4-Methylpiperidine-3-carboxylic acid, has been a topic of interest in modern organic chemistry . A key step involves a Rh-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids and phenyl pyridine-1(2 H )-carboxylate to provide 3-substituted tetrahydropyridines .


Molecular Structure Analysis

The molecular structure of 4-Methylpiperidine-3-carboxylic acid consists of a six-membered ring with five carbon atoms and one nitrogen atom . The molecular weight is 99.17 .


Chemical Reactions Analysis

Piperidine derivatives, including 4-Methylpiperidine-3-carboxylic acid, are involved in various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

  • Material Science and Biochemistry Applications : The derivative of 4-Methylpiperidine-3-carboxylic acid, 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, is used as a β-turn and 310/α-helix inducer in peptides. It also serves as a rigid electron spin resonance probe and fluorescence quencher, demonstrating its utility in material science and biochemistry (Toniolo et al., 1998).

  • Antibacterial Applications : Derivatives of 4-Methylpiperidine, specifically 1-(4-{[(5-substituted-1,3,4-oxadiazol-2-yl) thio]methyl}benzene sulfonyl)-4-methylpiperidine, have shown valuable antibacterial properties. This highlights its potential use in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).

  • Synthesis of Natural Products and Pharmacological Compounds : The 4-piperidone framework, derived from 4-Methylpiperidine-3-carboxylic acid, is used as a synthetic intermediate, especially in the synthesis of natural products and compounds with pharmacological interest. Its applications include the development of antiepileptic and herbicide agents (Ibenmoussa et al., 1998).

  • Antibacterial and Anti-Enzymatic Activity : Various 1,3,4-oxadiazole derivatives of 3-pipecoline, related to 4-Methylpiperidine, have shown moderate to excellent antibacterial and anti-enzymatic activity. This positions them as candidates for further pharmaceutical research (A. Rehman et al., 2019).

  • Applications in Gamma-Aminobutyric Acid (GABA) Agonists : Hydroxy- and amino-substituted derivatives of piperidinecarboxylic acids, related to 4-Methylpiperidine-3-carboxylic acid, have been synthesized and shown to have affinity for GABA receptors and inhibit the neuronal GABA uptake system, indicating their potential as GABA agonists (Jacobsen et al., 1982).

  • Curing Acceleration and Gas Barrier in Polymer Nanocomposites : Methylpiperidine-functionalized graphene oxide, derived from 4-Methylpiperidine-3-carboxylic acid, has been used for curing acceleration and enhancing gas barrier properties of polymer nanocomposites. This illustrates its potential in materials engineering (Jeong-un Jin et al., 2019).

Safety and Hazards

According to the safety data sheet, 4-Methylpiperidine-3-carboxylic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The development of peptide drugs, including those based on piperidine derivatives, has become a hot topic in pharmaceutical research . Future developments in therapeutic peptides, including those derived from piperidine, are expected to continue to advance this field .

properties

IUPAC Name

4-methylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5-2-3-8-4-6(5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOFYEXTIWYYNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20546011
Record name 4-Methylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20546011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

116140-15-9
Record name 4-Methylpiperidine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116140-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20546011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Methylnicotinic acid (5.0 g, 36.46 mmol) in acetic acid (40 mL) was added to a wet solution of platinum oxide (500 mg) under a nitrogen atmosphere. The suspension was hydrogenated under a hydrogen atmosphere (200 PSI) at room temperature for 18 h. The mixture was filtered through a pad of Celite under nitrogen and the filtrate was concentrated under reduced pressure to afford 4-methylpiperidine-3-carboxylic acid (6.0 g). The material was used without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

AcOH (380 mL) was added to 4-methylnicotinic acid hydrochloride (50.5 g, 291 mmol, Maybridge) and PtO2 (5.05 g, 22.2 mmol, Johnson Matthey) in a 600 mL stainless steel reactor. The mixture was stirred under 220 psi of hydrogen at ambient temperature for about 14 hr. The supernatant solution was filtered through a nylon membrane and rinsed with enough AcOH until only the catalyst remained. The filtrate was concd under reduced pressure to give a clear oil that solidified upon cooling to ambient temperature to give crude 4-methylpiperidine-3-carboxylic acid with AcOH as an excipient (88.94 g, 170% crude): LC/MS (Table 1, Method b) Rt=0.44 min; MS m/z: 144 (M+H)+.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50.5 g
Type
reactant
Reaction Step Three
Name
Quantity
5.05 g
Type
catalyst
Reaction Step Three
Name
Quantity
380 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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